molecular formula C23H24N2O4S B4067640 N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide

N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide

Cat. No. B4067640
M. Wt: 424.5 g/mol
InChI Key: CYWUOENSVYITSR-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, also known as Bexarotene, is a synthetic retinoid that is used in the treatment of cutaneous T-cell lymphoma. It has also been found to have potential in the treatment of Alzheimer’s disease and other neurodegenerative disorders.

Scientific Research Applications

Antimalarial and COVID-19 Applications

A study explores the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, including compounds with structural similarities to N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide. These derivatives show potential as COVID-19 treatments through computational calculations and molecular docking studies, indicating antimalarial activity and favorable ADMET properties with low cytotoxicity at effective concentrations. The theoretical investigations of the most active compounds reveal a small ΔE value, suggesting a higher tendency for electron transfer due to the presence of benzo[b][1,4]oxazin-3-yl, benzo[b][1,4]thiazin-3-yl, and quinoxalin-2-yl rings attached to the sulfonamide ring system. This indicates a promising avenue for developing treatments against COVID-19 and malaria by targeting specific proteins of the virus and parasite (Fahim & Ismael, 2021).

Anticonvulsant Activities

N'-Benzyl 2-substituted 2-amino acetamides, which bear resemblance to the compound , have been reported to exhibit pronounced activities in established whole animal anticonvulsant models. These compounds have shown to exceed the anticonvulsant activities of phenobarbital. The study highlights that modifications at the 4'-N'-benzylamide site influence anticonvulsant activities, where electron-withdrawing groups retain activity, and specific substituents can significantly enhance this activity. This research suggests the potential of this compound derivatives in the development of novel anticonvulsant drugs (King et al., 2011).

Antimicrobial and Antibacterial Activities

Sulfanilamide derivatives, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities. The study included Schiff base ligands derived from sulfanilamides and related copper(II) complexes, which were characterized and tested for their antimicrobial properties. The results indicate moderate to significant antibacterial activity against various bacterial strains, suggesting the potential of these compounds in developing new antimicrobial agents (Salehi et al., 2016).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, demonstrates an application in the synthesis of antimalarial drugs. This study underscores the role of specific acyl donors and process optimization in achieving chemoselective acetylation, crucial for the natural synthesis of antimalarial compounds. The research highlights the potential use of enzymatic catalysis in drug synthesis, offering a sustainable and efficient approach to producing key intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Future Directions

The future directions for “N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” and its derivatives involve the design of new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and contribute to the public health of our modern society .

properties

IUPAC Name

N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18(20-10-6-3-7-11-20)25-30(27,28)22-14-12-21(13-15-22)29-17-23(26)24-16-19-8-4-2-5-9-19/h2-15,18,25H,16-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWUOENSVYITSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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